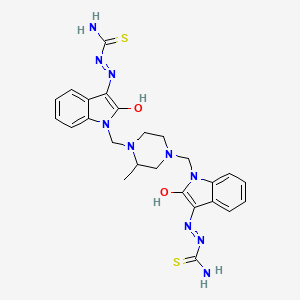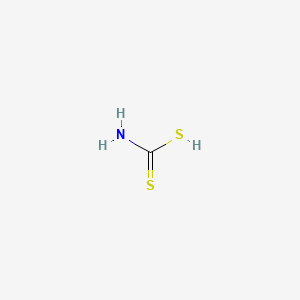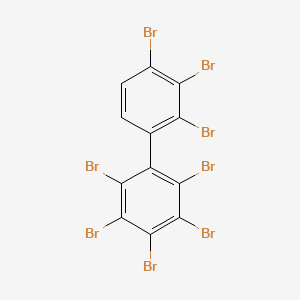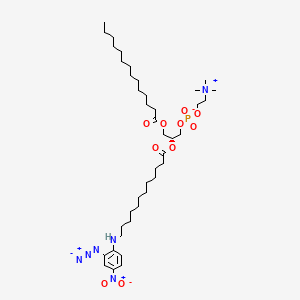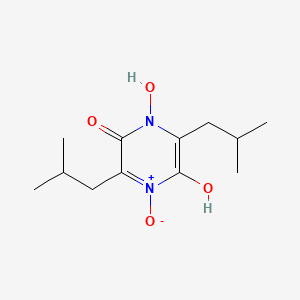
リン酸アルミニウムナトリウム
概要
説明
Synthesis Analysis
Research on aluminum phosphate compounds, including aluminum sodium phosphate, often focuses on their synthesis methods which are crucial for understanding their properties and potential applications. For instance, the synthesis of aluminum phosphates by precipitation in aqueous solution demonstrates the influence of synthesis parameters such as pH and ageing time on the material's properties. Precipitated phosphates show an acid character, and an increase in phosphate acidity, crystallinity, and size is favored with decreasing pH. Furthermore, the synthesis approach can significantly affect the structural characteristics of the final products, which in turn influences their application potential.
Molecular Structure Analysis
The molecular structure of aluminum sodium phosphate and related compounds has been extensively studied through various analytical techniques. Single-crystal X-ray diffraction studies and SEM imaging are common methods to reveal the molecular and crystalline structure of synthesized compounds. For example, the synthesis of aluminum hexafluorophosphate (a related compound) demonstrates the ability to obtain highly pure electrolytes with high ionic conductivity, showcasing the importance of molecular structure analysis in optimizing the properties of aluminum phosphate compounds for specific applications.
Chemical Reactions and Properties
Aluminum sodium phosphate participates in several chemical reactions due to its reactive phosphate group and the presence of aluminum and sodium ions. It can act as a mild and efficient recyclable catalyst for various organic reactions, such as the one-pot synthesis of polyhydroquinoline, demonstrating its potential as a versatile catalyst in organic chemistry. Additionally, the transformation processes it undergoes under different conditions, like conversion to other phosphate forms, are of significant interest in research aimed at recycling or repurposing aluminum phosphate.
Physical Properties Analysis
The physical properties of aluminum sodium phosphate, including its solubility in different solvents, melting point, and crystallinity, are determined by its molecular structure. These properties are critical for its use in materials science and industrial applications. Studies focusing on the synthesis and characterization of aluminum phosphate compounds provide insights into their physical properties, which can be tailored through the synthesis process.
Chemical Properties Analysis
Aluminum sodium phosphate's chemical properties, such as its reactivity towards acids, bases, and various organic compounds, define its utility in a wide range of applications. Its role as a catalyst, for example, is directly linked to its acid-base properties and its ability to facilitate chemical reactions without undergoing permanent changes. Research into its adsorption capabilities also highlights its potential in environmental applications, such as water treatment and pollutant removal.
For further information and detailed insights into aluminum sodium phosphate and related compounds, the following references provide a comprehensive overview of the current research and developments in the field:
- Wen, X., Zhang, J., Luo, H.-w., Shi, J., Tsay, C., Jiang, H., Lin, Y.-H., Schroeder, M., Xu, K., & Guo, J. (2021). Synthesis and Electrochemical Properties of Aluminum Hexafluorophosphate. The Journal of Physical Chemistry Letters. Access here.
- Palacios, E., Leret, P., Mata, M., Fernández, J., Aza, A. H., & Rodríguez, M. A. (2013). Influence of the pH and ageing time on the acid aluminum phosphate synthesized by precipitation. CrystEngComm. Access here.
- Purandhar, K., Jyothi, V., Reddy, P., Chari, M. A., & Mukkanti, K. (2012). Aluminum phosphate [AlPO4(H)]: A mild and efficient recyclable catalyst for one-pot synthesis of polyhydroquinoline via the Hantzsch reaction under solvent-free conditions. Journal of Heterocyclic Chemistry. Access here.
- Takahashi, M., Takemoto, Y., Ooyagi, M., Oonishi, K., & Yuuki, E. (2016). Conversion of Aluminum Phosphate to Sodium Phosphate. Journal of Materials Science & Engineering. Access here.
- Ji-chuan, H. (2013). Research Advance on the Crystal Transformation and Control of Aluminum Phosphate System. Journal of Synthetic Crystals. Access here.
- Pan, M., Lin, X., Xie, J., & Huang, X. (2017). Kinetic, equilibrium and thermodynamic studies for phosphate adsorption on aluminum hydroxide modified palygorskite nano-composites. RSC Advances. Access here.
- Wu, G.-y., Liu, G.-h., Li, X., Peng, Z.-h., Zhou, Q.-s., & Qi, T. (2022). Enhanced phosphate removal with fine activated alumina synthesized from a sodium aluminate solution: performance and mechanism. RSC Advances. Access here.
科学的研究の応用
ワクチンアジュバント
リン酸アルミニウムナトリウムは、ワクチン製造においてアジュバントとして広く使用されています . アジュバントは、抗原に対する身体の免疫応答を増強する物質です。 アルミニウム含有アジュバントの作用機序は完全には明らかになっていませんが、研究者らは、デポ効果、食作用、プロ炎症シグナル伝達経路NLRP3の活性化、宿主細胞DNAの放出、その他の機序など、いくつかの機序を提案しています .
医薬品研究
医薬品研究では、リン酸アルミニウムナトリウムはアジュバント懸濁液の製造に使用されています . これには、工業規模のアジュバント懸濁液製造ユニットに組み込まれた複数のインラインプローブを使用して、リン酸アルミニウムナトリウムのプロセスパラメータと品質属性を監視することが含まれます .
セラミックス
リン酸アルミニウムナトリウムは、セラミックスのフラックスとして使用されます . フラックスは、通常は酸化物であり、ガラス、釉薬、セラミック体に使用されて、主要なガラス形成成分の高融点を下げます .
セメント製造
セメント業界では、リン酸アルミニウムナトリウムは硫酸カルシウムとケイ酸ナトリウムと組み合わせて使用されます . セメントの硬化または硬化を助け、また硬化物の強度と耐久性を向上させます .
ガラス製造
リン酸アルミニウムナトリウムは、特殊ガラスの製造に使用されます . ガラスの融点を下げるのに役立ち、化学的耐久性も向上させます .
製パン業界
製パン業界では、リン酸アルミニウムナトリウムはベーキングパウダーの酸として使用されます . これは、焼き菓子が膨らむために必要な化学反応を提供します。 リン酸アルミニウムナトリウムは、熱と他の膨張剤と反応して、焼き菓子が膨らむことを可能にします .
作用機序
Target of Action
Aluminum Sodium Phosphate, also known as Sodium Aluminum Phosphate (SAlP), is an inorganic compound consisting of sodium salts of aluminum phosphates . It primarily targets the gastrointestinal tract where it acts as an acidity regulator . In the context of vaccines, Aluminum Sodium Phosphate acts as an adjuvant, targeting immune cells, particularly antigen-presenting cells (APCs) .
Mode of Action
Aluminum Sodium Phosphate interacts with its targets in a few ways. In the gastrointestinal tract, it neutralizes hydrochloric acid, helping to regulate pH . As an adjuvant in vaccines, it enhances the immune response by facilitating phagocytosis and slowing the diffusion of antigens from the injection site . This allows time for inflammatory cells to accumulate . The compound’s high positive charge allows it to bind to proteins, acting as a cross-linker between proteins, inducing protein oligomerization, and causing conformational changes that hinder degradation by proteases .
Biochemical Pathways
The biochemical pathways affected by Aluminum Sodium Phosphate are primarily related to immune response when used as an adjuvant. Researchers have proposed several mechanisms, including the depot effect, phagocytosis, activation of the pro-inflammatory signaling pathway NLRP3, and host cell DNA release . These mechanisms enhance the immune response through a variety of molecular pathways .
Pharmacokinetics
It’s known that aluminum sodium phosphate is generally prepared by exposing aqueous solutions of aluminum ions to alkaline conditions in a well-defined and controlled chemical environment .
Result of Action
The molecular and cellular effects of Aluminum Sodium Phosphate’s action depend on its application. In the gastrointestinal tract, it can help maintain a stable pH environment . When used as an adjuvant in vaccines, it enhances the immune response, leading to a more robust and long-lasting immunity .
Action Environment
Environmental factors can influence the action of Aluminum Sodium Phosphate. For instance, soil acidification can lead to increased aluminum toxicity, affecting seed germination, crop establishment, quality, and production . In the context of vaccines, the efficacy of Aluminum Sodium Phosphate as an adjuvant can be influenced by factors such as the presence of other immunomodulatory molecules .
Safety and Hazards
特性
IUPAC Name |
aluminum;sodium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVYBBTKTVOPA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.943 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |
| Record name | Sodium aluminum phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7785-88-8 | |
| Record name | Sodium aluminum phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, aluminium sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of doping aluminum sodium phosphate glass with rare-earth ions like samarium (Sm3+) or dysprosium (Dy3+)?
A1: Doping aluminum sodium phosphate glass with rare-earth ions like Sm3+ [, ] or Dy3+ [, ] significantly impacts its luminescence properties. These ions act as luminescent centers, absorbing energy and emitting it as light. The specific color of the emitted light depends on the type of rare-earth ion and its concentration in the glass matrix. This tunability makes these materials promising for applications like scintillators, lasers, and white light-emitting diodes (LEDs).
Q2: How does the addition of boron oxide (B2O3) affect the optical properties of dysprosium-doped zinc–aluminum–sodium–phosphate glasses?
A2: Research suggests that incorporating B2O3 into Dy3+-doped zinc–aluminum–sodium–phosphate glasses influences their optical properties []. While the study doesn't delve into the specifics of this influence, it highlights the importance of glass composition in tailoring luminescence characteristics. The presence of B2O3 likely modifies the glass network structure, affecting the local environment around the Dy3+ ions and thus their light emission.
Q3: What makes aluminum sodium phosphate glasses suitable as host materials for luminescent ions?
A3: Aluminum sodium phosphate glasses possess several characteristics that make them attractive host materials for luminescent ions. They exhibit good transparency, chemical stability, and are relatively easy to synthesize and modify their composition [, ]. This allows researchers to fine-tune the glass properties to optimize the desired luminescence output from the incorporated rare-earth ions.
Q4: Apart from Sm3+ and Dy3+, has there been research on incorporating other luminescent ions into aluminum sodium phosphate glasses?
A4: Yes, research has explored incorporating other luminescent ions into aluminum sodium phosphate glasses. For example, one study investigated the spectral-luminescence properties of trivalent titanium (Ti3+) in these glasses []. This demonstrates the versatility of this glass system as a host for various luminescent centers, further expanding potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



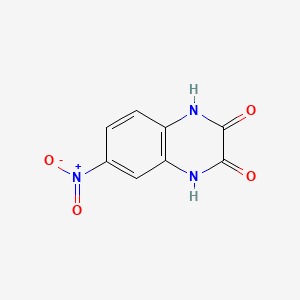

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)

![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)

![1-[4-[[4-[[(2-Methoxyanilino)-sulfanylidenemethyl]amino]cyclohexyl]methyl]cyclohexyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1228382.png)
![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)
![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)
